4-Azidobenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Azidobenzaldehyde consists of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom . The average mass of the molecule is 147.134 Da, and the monoisotopic mass is 147.043259 Da .Physical And Chemical Properties Analysis
4-Azidobenzaldehyde has several physical and chemical properties. It has four hydrogen bond acceptors and no hydrogen bond donors . It has two freely rotating bonds and no violations of the Rule of 5 . The ACD/LogP value is 2.38, and the ACD/LogD values at pH 5.5 and 7.4 are both 2.23 . The ACD/BCF and ACD/KOC values at pH 5.5 and 7.4 are 29.13 and 388.84, respectively . The polar surface area is 29 Å^2 .Scientific Research Applications
Staudinger Reaction Applications
The Staudinger reaction of o-azidobenzaldehyde with triphenylphosphine is notable for its temperature-dependent outcomes. At 0°C, it yields iminophosphorane and indazole derivatives, whereas at -20°C, phosphazide is the sole product. These compounds exhibit distinct reactivity with primary amines, demonstrating the versatile applications of o-azidobenzaldehyde in synthetic chemistry (Molina, Arques, Cartagena, & Obón, 1991).
Synthesis of Anticancer Compounds
In a recent study, 4-tetrazolyl-3,4-dihydroquinazolines were synthesized using a one-pot sequential Ugi-azide/Palladium-catalyzed cross-coupling/cyclization reaction, starting from 2-azidobenzaldehydes. These compounds exhibited significant inhibition of breast cancer cells, illustrating the potential of azidobenzaldehydes in medicinal chemistry and synthesis (Xiong et al., 2022).
Development of Novel Fused Heterocycles
2-Azidobenzaldehyde has been used in a Ugi–Smiles coupling to generate 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine derivatives. This novel approach involves a reaction with propargylamine, isocyanides, and nitrophenols, showcasing the chemical versatility of azidobenzaldehydes in the synthesis of complex heterocycles (Saeedi, Mahdavi, Foroumadi, & Shafiee, 2013).
Applications in Drug Synthesis
A method utilizing 2H-indazole with 2-azidobenzaldehyde in an aza hetero-Diels-Alder reaction has been developed for the synthesis of 4-aminoquinoline drug-like molecules. This process is significant for its mild reaction conditions and atom economical approach, indicating the utility of azidobenzaldehydes in drug synthesis (Vidyacharan, Sagar, & Sharada, 2015).
Controlled Release Pesticide Systems
Azidobenzaldehydes have been used to develop controlled release pesticide systems. For instance, azidobenzaldehyde was mixed with carboxymethyl chitosan to form nanocapsules for the encapsulation and controlled release of methomyl, a hydrophilic pesticide. This demonstrates an innovative application in agricultural chemistry (Sun et al., 2014).
Synthesis of Quinoline Derivatives
A solvent-free reaction of 2-azidobenzaldehydes with 2-cyanoacetamides at 80–90°C leads to the formation of tetrazolo[1,5-a]quinolines, indicating the applicability of azidobenzaldehydes in the synthesis of quinoline derivatives (Filimonov et al., 2016).
properties
IUPAC Name |
4-azidobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOUGYEUFYPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066965 | |
Record name | Benzaldehyde, 4-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzaldehyde | |
CAS RN |
24173-36-2 | |
Record name | 4-Azidobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24173-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024173362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-azido- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-azidobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AZIDOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5F6ANW5R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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